Proroxan

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

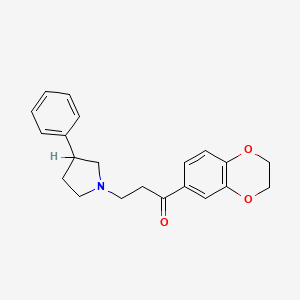

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIISXIDAZYOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33025-33-1 (hydrochloride) | |

| Record name | Proroxan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9046285 | |

| Record name | Proroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33743-96-3 | |

| Record name | Proroxan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROROXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5WT3QN49G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Proroxan on Alpha-Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a detailed technical overview of the mechanism of action of Proroxan, also known as Piperoxan, a foundational molecule in adrenergic pharmacology. Given its historical significance, this guide integrates classical pharmacological findings with modern principles of receptor theory and experimental methodology. While extensive quantitative data on this compound's interaction with specific adrenoceptor subtypes is limited in contemporary literature, this paper outlines its established role as a non-selective antagonist and details the standard experimental protocols used to characterize such compounds.

Introduction to Alpha-Adrenoceptors

Alpha-adrenoceptors (α-ARs) are a class of G protein-coupled receptors (GPCRs) that are essential in mediating the physiological effects of the catecholamines epinephrine and norepinephrine. They are broadly classified into two main types, α1 and α2, which are further subdivided into distinct subtypes (α1A, α1B, α1D and α2A, α2B, α2C). These subtypes exhibit unique tissue distribution and signaling properties, making them critical targets in drug development.

-

Alpha-1 Adrenoceptors (α1-ARs): Primarily coupled to Gq/11 proteins, α1-ARs activation leads to the stimulation of phospholipase C (PLC). This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC), culminating in physiological responses such as smooth muscle contraction.

-

Alpha-2 Adrenoceptors (α2-ARs): These receptors are typically coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Presynaptically, α2-ARs act as autoreceptors on noradrenergic neurons to inhibit further norepinephrine release in a negative feedback loop. Postsynaptically, they can mediate effects like smooth muscle contraction and sedation.

This compound (Piperoxan): A Non-Selective Alpha-Adrenoceptor Antagonist

This compound (Piperoxan) is a benzodioxane derivative recognized historically as one of the first α-adrenergic blocking agents.[1] Its mechanism of action is primarily defined by its ability to bind to α-adrenoceptors without activating them, thereby competitively blocking the binding and subsequent action of endogenous catecholamines.

Pharmacological Profile

This compound is characterized as a non-selective competitive antagonist , meaning it exhibits affinity for both α1 and α2-adrenoceptor families without significant preference.[2][3] This lack of selectivity was common among early adrenergic antagonists. In functional studies, this compound has been shown to be less potent than phentolamine, another classic non-selective α-blocker.[3]

Quantitative Pharmacological Data

Detailed binding affinities (Ki) and functional potencies (pA2) for this compound against the modern classification of individual α-adrenoceptor subtypes are not widely available in current literature. However, to provide context for the type of quantitative data essential for characterizing such an antagonist, the following table summarizes representative data for the well-documented non-selective antagonist, Phentolamine .

| Receptor Subtype | Ligand | Assay Type | Parameter | Value (nM) | Species |

| Alpha-1 Family | |||||

| α1A | Phentolamine | Binding | Ki | 2.5 | Human |

| α1B | Phentolamine | Binding | Ki | 1.3 | Human |

| α1D | Phentolamine | Binding | Ki | 1.6 | Human |

| Alpha-2 Family | |||||

| α2A | Phentolamine | Binding | Ki | 1.0 | Human |

| α2B | Phentolamine | Binding | Ki | 2.0 | Human |

| α2C | Phentolamine | Binding | Ki | 1.3 | Human |

| Note: This data is for the representative non-selective antagonist Phentolamine and is provided for illustrative purposes to demonstrate typical quantitative characterization. |

Core Mechanism of Action and Signaling Pathways

As a competitive antagonist, this compound physically occupies the orthosteric binding site on both α1 and α2-adrenoceptors, preventing receptor activation by norepinephrine and epinephrine. This blockade directly inhibits the downstream signaling cascades associated with each receptor type.

Blockade of Alpha-1 Adrenoceptor Signaling

By binding to α1-adrenoceptors, this compound prevents their coupling to Gq proteins. This action inhibits the PLC-mediated cascade, thereby blocking IP3 formation and intracellular calcium mobilization. The physiological consequence is the relaxation of smooth muscle, leading to vasodilation and a reduction in blood pressure.[4][5]

Blockade of Alpha-2 Adrenoceptor Signaling

Simultaneously, this compound binds to presynaptic and postsynaptic α2-adrenoceptors, preventing their coupling to Gi proteins. This disinhibits adenylyl cyclase, leading to a normalization or increase in cAMP levels. The most significant effect of presynaptic α2-AR blockade is the increased release of norepinephrine from sympathetic nerve terminals, as the negative feedback mechanism is removed.[6][7]

References

- 1. Piperoxan - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of alpha-adrenoceptor agonists and antagonists on pre- and postsynaptically located alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

- 6. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 7. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]

Proroxan: A Technical Guide to its History, Development, and Application as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proroxan, also known as Pyrroxane, is a non-selective α-adrenergic receptor antagonist developed in the Soviet Union in the 1970s.[1] While its clinical applications have been primarily focused within Russia and neighboring countries for conditions associated with heightened sympathetic nervous system activity, its properties as a dual α1 and α2-adrenoceptor blocker make it a potentially valuable tool for pharmacological research.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the history, development, and established pharmacology of this compound, with a focus on its utility as a research instrument for investigating adrenergic signaling pathways. Due to the limited availability of detailed early Soviet-era research in Western databases, this guide synthesizes the available information and presents generalized experimental protocols and theoretical frameworks for its use in a research setting.

Introduction and Historical Development

This compound (hydrochloride), with the chemical name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one, was first synthesized at the Institute of Toxicology of the USSR Ministry of Health.[1] It emerged from a period of intense research into α-adrenergic blockers for the management of hypertensive and ischemic conditions.[8][9] While its intended primary use was as an antihypertensive agent, its clinical applications have since expanded to include the treatment of Meniere's disease, motion sickness, allergic dermatitis, and certain psychiatric and neurological conditions.[1] this compound's mechanism of action lies in its ability to antagonize both postsynaptic α1 and presynaptic α2-adrenergic receptors.[3][7] This non-selective blockade leads to a reduction in vascular smooth muscle tone and a decrease in peripheral vascular resistance.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one | [1][10] |

| Other Names | Pyrroxane, Pirroksan | [1] |

| CAS Number | 33743-96-3 | [1][10] |

| Molecular Formula | C21H23NO3 | [1][10] |

| Molar Mass | 337.419 g/mol | [1] |

| Appearance | White or slightly yellowish crystalline powder | [6][7] |

| Solubility | Sparingly soluble in water and alcohol | [6][7] |

Synthesis

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Пирроксан: инструкция по применению, цена, где купить, аналоги - Medside.ru [medside.ru]

- 3. gorzdrav.org [gorzdrav.org]

- 4. researchgate.net [researchgate.net]

- 5. Альфа-адреноблокаторы — Википедия [ru.wikipedia.org]

- 6. Пророксан — Википедия [ru.wikipedia.org]

- 7. Пирроксан инструкция по применению: показания, противопоказания, побочное действие – описание Pyrroxan таблетки 15 мг: 10 или 50 шт. (45590) - справочник препаратов и лекарств [vidal.ru]

- 8. Клиническая фармакология пирроксана (пророксана) - Шабанов - Обзоры по клинической фармакологии и лекарственной терапии [journals.eco-vector.com]

- 9. journals.eco-vector.com [journals.eco-vector.com]

- 10. This compound | C21H23NO3 | CID 36303 - PubChem [pubchem.ncbi.nlm.nih.gov]

Proroxan (Pyrroxane) for Preclinical Research: A Technical Guide

Disclaimer: Limited specific preclinical data for Proroxan (also known as Pyrroxane) is available in publicly accessible scientific literature. This guide provides a comprehensive overview of the preclinical evaluation of alpha-adrenoceptor antagonists as a class, using established principles and data from representative compounds to illustrate the core concepts and methodologies relevant to the study of this compound.

Introduction to this compound and Alpha-Adrenoceptor Antagonism

This compound is classified as an alpha-adrenoceptor antagonist. This class of drugs blocks the action of endogenous catecholamines, such as norepinephrine and epinephrine, at alpha-adrenergic receptors. These receptors are a key component of the sympathetic nervous system and are broadly categorized into two main types: α1 and α2, each with several subtypes.

-

α1-Adrenoceptors: Primarily located on postsynaptic membranes of smooth muscle cells, their stimulation leads to vasoconstriction, increased blood pressure, and contraction of smooth muscle in various organs.

-

α2-Adrenoceptors: Found on both presynaptic nerve terminals and postsynaptic cells. Presynaptic α2-receptors regulate the release of norepinephrine in a negative feedback loop. Postsynaptic α2-receptors are present in the central nervous system and other tissues, mediating various effects including sedation and a decrease in sympathetic outflow.

By blocking these receptors, alpha-adrenoceptor antagonists can induce vasodilation, lower blood pressure, and affect various physiological processes, making them a subject of interest in cardiovascular and neurological research.

Mechanism of Action and Signaling Pathways

The therapeutic and research applications of alpha-adrenoceptor antagonists stem from their ability to interfere with the signaling cascades initiated by catecholamine binding.

Alpha-1 Adrenoceptor Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) typically coupled to Gq proteins. Antagonism of these receptors by compounds like this compound blocks the following cascade:

Caption: Alpha-1 adrenoceptor signaling pathway antagonism by this compound.

Alpha-2 Adrenoceptor Signaling Pathway

Alpha-2 adrenergic receptors are GPCRs coupled to Gi proteins. Their antagonism by this compound prevents the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Presynaptically, this results in increased norepinephrine release.

In Vitro Characterization of Proroxan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proroxan is a non-selective alpha-adrenergic antagonist.[1] This technical guide provides a comprehensive overview of the essential in vitro assays required to characterize the pharmacological profile of this compound. The document outlines detailed experimental protocols for determining its binding affinity to alpha-adrenergic receptor subtypes and assessing its functional antagonist activity through signaling pathway modulation. The provided methodologies and data presentation formats are intended to serve as a resource for researchers engaged in the study of this compound and other adrenergic modulators.

Introduction

This compound, also known as pyroxan, is a non-selective alpha-adrenoceptor antagonist.[1] Adrenergic receptors, members of the G protein-coupled receptor (GPCR) superfamily, are classified into two main groups, α and β, each with several subtypes. Alpha-adrenergic receptors are further divided into α1 (α1A, α1B, α1D) and α2 (α2A, α2B, α2C) subtypes. Non-selective antagonists like this compound bind to these receptors, blocking the actions of endogenous catecholamines such as norepinephrine and epinephrine. A thorough in vitro characterization is crucial to understand the potency, selectivity, and mechanism of action of this compound, providing foundational knowledge for further drug development and therapeutic application.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[2][3] These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (this compound) to determine its inhibitory constant (Ki) or the concentration required to inhibit 50% of specific binding (IC50).

Quantitative Binding Data (Illustrative)

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents illustrative data for a hypothetical non-selective alpha-adrenergic antagonist.

| Receptor Subtype | Radioligand | Kd of Radioligand (nM) | This compound IC50 (nM) | This compound Ki (nM) |

| α1A | [3H]-Prazosin | 0.71 | Value | Value |

| α1B | [3H]-Prazosin | 0.87 | Value | Value |

| α1D | [3H]-Prazosin | 1.90 | Value | Value |

| α2A | [3H]-Rauwolscine | Value | Value | Value |

| α2B | [3H]-Rauwolscine | Value | Value | Value |

| α2C | [3H]-Rauwolscine | Value | Value | Value |

Note: "Value" indicates where experimentally determined data for this compound would be placed.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound for α1 and α2-adrenergic receptor subtypes.

2.2.1. Materials

-

Cell membranes prepared from cell lines stably expressing individual human α1 or α2-adrenergic receptor subtypes.

-

Radioligands: [3H]-Prazosin for α1 subtypes, [3H]-Rauwolscine or [3H]-Yohimbine for α2 subtypes.

-

This compound hydrochloride.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Phentolamine (10 µM) or another suitable non-selective antagonist.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

2.2.2. Procedure

-

Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in binding buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of binding buffer (for total binding) or 10 µM phentolamine (for non-specific binding).

-

50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

50 µL of the appropriate radioligand at a concentration close to its Kd value.

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

2.2.3. Experimental Workflow Diagram

Caption: Workflow for the competitive radioligand binding assay.

Functional Antagonism

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. As this compound is an antagonist, these assays will quantify its ability to inhibit the signaling cascade initiated by an agonist.

Alpha-1 Adrenergic Receptor Signaling

α1-adrenergic receptors primarily couple to Gq/11 proteins.[5] Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various cellular responses.[5]

Caption: this compound blocks α1-adrenergic receptor signaling pathway.

Quantitative Functional Data for α1 Receptors (Illustrative)

| Receptor Subtype | Agonist | This compound IC50 (nM) for Ca2+ Mobilization Inhibition |

| α1A | Phenylephrine | Value |

| α1B | Phenylephrine | Value |

| α1D | Phenylephrine | Value |

Note: "Value" indicates where experimentally determined data for this compound would be placed.

Experimental Protocol: Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

3.3.1. Materials

-

Cells stably expressing individual α1-adrenergic receptor subtypes (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

α1-agonist (e.g., phenylephrine).

-

This compound hydrochloride.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

-

96- or 384-well black-walled, clear-bottom plates.

3.3.2. Procedure

-

Cell Plating: Seed the cells into the microplates and grow overnight to form a confluent monolayer.

-

Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C in the dark.

-

Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a fixed concentration of the α1-agonist (typically an EC80 concentration) into each well. Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Alpha-2 Adrenergic Receptor Signaling

α2-adrenergic receptors are primarily coupled to Gi/o proteins.[6] Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[6]

Caption: this compound blocks α2-adrenergic receptor signaling pathway.

Quantitative Functional Data for α2 Receptors (Illustrative)

| Receptor Subtype | Agonist | This compound IC50 (nM) for cAMP Inhibition Reversal |

| α2A | Clonidine | Value |

| α2B | Clonidine | Value |

| α2C | Clonidine | Value |

Note: "Value" indicates where experimentally determined data for this compound would be placed.

Experimental Protocol: cAMP Assay

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.

3.6.1. Materials

-

Cells stably expressing individual α2-adrenergic receptor subtypes.

-

Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

-

α2-agonist (e.g., clonidine, UK-14,304).

-

This compound hydrochloride.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA-based).

-

Cell lysis buffer (if required by the kit).

-

384-well plates.

3.6.2. Procedure

-

Cell Seeding: Plate cells in 384-well plates and allow them to attach or use them in suspension.

-

Compound Incubation: Add varying concentrations of this compound to the cells and pre-incubate for 15-30 minutes.

-

Agonist Stimulation: Add a mixture of forskolin and a fixed concentration of an α2-agonist (typically an EC80 concentration for inhibition).

-

Incubation: Incubate the plate for 30-60 minutes at room temperature or 37°C.

-

Cell Lysis: If necessary for the detection kit, add lysis buffer.

-

cAMP Detection: Follow the manufacturer's protocol for the specific cAMP detection kit to measure the amount of cAMP produced in each well.

-

Data Analysis:

-

The signal will be inversely proportional to the inhibition of adenylyl cyclase. This compound will cause a concentration-dependent increase in the signal by blocking the agonist's inhibitory effect.

-

Plot the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.

-

Determine the EC50 (or IC50 for the reversal of inhibition) value using non-linear regression analysis.

-

Conclusion

The in vitro characterization of this compound through receptor binding and functional assays is fundamental to defining its pharmacological profile. The protocols and data presentation formats outlined in this guide provide a systematic approach to determining its affinity and antagonist potency at α1 and α2-adrenergic receptor subtypes. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies described herein represent the standard, validated procedures for such a characterization. These studies are indispensable for understanding the molecular interactions of this compound and for guiding its further development and clinical application.

References

- 1. This compound | C21H23NO3 | CID 36303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Preclinical Antihypertensive Profile of Proroxan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proroxan, also known as Pyrroxane, is a non-selective alpha-1 adrenergic receptor antagonist that has been investigated for its potential antihypertensive properties.[1] This technical guide provides a comprehensive overview of the available preclinical data on the antihypertensive effects of this compound, with a focus on its mechanism of action, and findings from in vivo and in vitro studies. The information is intended to serve as a resource for researchers and professionals involved in the development of novel antihypertensive therapies.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade

This compound exerts its antihypertensive effect primarily through the blockade of alpha-1 adrenergic receptors.[1] These receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction upon stimulation by norepinephrine released from sympathetic nerve endings. By antagonizing these receptors, this compound inhibits this vasoconstrictive signaling, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure. The non-selective nature of this compound indicates that it likely blocks all subtypes of the alpha-1 adrenergic receptor (α1A, α1B, and α1D), which are distributed in various tissues and contribute to the regulation of vascular tone.[2]

Signaling Pathway of this compound's Antihypertensive Effect

Caption: this compound blocks norepinephrine binding to α1-adrenergic receptors, inhibiting vasoconstriction and promoting vasodilation.

Preclinical Data Summary

Due to the limited availability of specific preclinical studies on this compound in the public domain, a comprehensive quantitative summary is challenging. The following tables represent a structured template of the type of data that would be essential for a thorough preclinical evaluation.

Table 1: In Vitro Receptor Binding Affinity

| Receptor Subtype | Ligand | Species | Cell Line/Tissue | Ki (nM) | Reference |

| α1A-Adrenergic | This compound | Human | Recombinant | Data Not Available | |

| α1B-Adrenergic | This compound | Human | Recombinant | Data Not Available | |

| α1D-Adrenergic | This compound | Human | Recombinant | Data Not Available |

Note: Ki is the inhibition constant, a measure of receptor affinity.

Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Duration of Treatment | Mean Arterial Pressure (MAP) Reduction (mmHg) | Systolic Blood Pressure (SBP) Reduction (mmHg) | Diastolic Blood Pressure (DBP) Reduction (mmHg) | Reference |

| SHR | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| SHR | Vehicle Control | - | Data Not Available | Data Not Available | - | - | - |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are generalized methodologies that would be employed in the preclinical assessment of an antihypertensive agent like this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for alpha-1 adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant human α1A, α1B, and α1D adrenergic receptors are prepared.

-

Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]-prazosin) and varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent antihypertensive effect of this compound in a genetic model of hypertension.

Methodology:

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used.

-

Blood Pressure Measurement: Blood pressure is measured using radiotelemetry or the tail-cuff method.

-

Drug Administration: this compound is administered at various doses via a specific route (e.g., oral gavage, intraperitoneal injection). A vehicle control group receives the same volume of the vehicle used to dissolve this compound.

-

Data Collection: Blood pressure and heart rate are monitored continuously or at specific time points before and after drug administration.

-

Data Analysis: Changes in mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from baseline are calculated and compared between the this compound-treated groups and the vehicle control group.

Experimental Workflow for Preclinical Antihypertensive Evaluation

Caption: A typical workflow for the preclinical assessment of an antihypertensive drug like this compound.

Conclusion

This compound demonstrates a clear mechanism of action as a non-selective alpha-1 adrenergic receptor antagonist, which provides a strong rationale for its antihypertensive effects. However, a comprehensive evaluation of its preclinical profile is hampered by the limited availability of published quantitative data. Further studies are required to fully characterize its dose-response relationship, efficacy in various animal models of hypertension, and its safety profile. The methodologies and frameworks presented in this guide offer a roadmap for such future investigations, which are essential for determining the therapeutic potential of this compound in the management of hypertension.

References

Proroxan's Role in Modulating Sympathetic Tone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proroxan, also known as Pyrroxane, is a non-selective alpha-adrenoceptor antagonist with a history of clinical use, primarily in Russia, for conditions associated with heightened sympathetic tone, including hypertension and certain neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound's core mechanism of action, its pharmacological effects on the sympathetic nervous system, and a summary of its clinical applications. Detailed experimental methodologies and signaling pathways are presented to facilitate a deeper understanding for research and drug development purposes.

Introduction

The sympathetic nervous system plays a crucial role in regulating a myriad of physiological processes, with its overactivity being a key factor in the pathophysiology of numerous cardiovascular and neurological diseases. Alpha-adrenergic receptors (adrenoceptors), located on the surface of various cells, are the primary targets of the sympathetic neurotransmitter norepinephrine. Antagonism of these receptors presents a therapeutic strategy for mitigating the effects of excessive sympathetic outflow. This compound is a pharmacological agent that acts as a non-selective antagonist at both α1 and α2-adrenoceptor subtypes.[1][2][3] This dual action allows it to modulate sympathetic tone at both post-synaptic and pre-synaptic levels. This guide will delve into the technical details of this compound's interaction with these receptors and its consequent effects on sympathetic modulation.

Pharmacological Profile of this compound

This compound's primary mechanism of action is the competitive blockade of α1 and α2-adrenergic receptors.[1][3] This non-selective antagonism leads to a reduction in the physiological effects of norepinephrine and epinephrine.

Quantitative Data: Binding Affinities and Potency

A thorough review of available scientific literature did not yield specific quantitative binding affinity data (Ki values) for this compound across the full panel of α1 (α1A, α1B, α1D) and α2 (α2A, α2B, α2C) adrenoceptor subtypes. Similarly, specific pA2 values from functional assays like the Schild analysis were not found in the reviewed literature. This represents a significant data gap in the publicly available research on this compound and highlights an area for future pharmacological investigation.

For context, the following table provides a general overview of the affinities of common non-selective and selective alpha-blockers. This is for comparative purposes only and does not represent data for this compound.

| Antagonist | Receptor Subtype | Approximate Ki (nM) |

| Phentolamine | α1 | 1 - 10 |

| α2 | 1 - 10 | |

| Prazosin | α1A | 0.1 - 1 |

| α1B | 0.1 - 1 | |

| α1D | 0.1 - 1 | |

| α2A | >1000 | |

| Yohimbine | α2A | 0.1 - 1 |

| α2B | 0.1 - 1 | |

| α2C | 0.1 - 1 | |

| α1 | >100 |

Note: This table is for illustrative purposes and the Ki values are approximate ranges from various sources.

Pharmacodynamic Effects

The blockade of alpha-adrenoceptors by this compound results in a range of physiological effects:

-

Vasodilation: By blocking α1-adrenoceptors on vascular smooth muscle, this compound inhibits norepinephrine-induced vasoconstriction, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[3][4]

-

Modulation of Neurotransmitter Release: Antagonism of presynaptic α2-adrenoceptors can lead to an increase in the release of norepinephrine from sympathetic nerve terminals. This is a key consideration in the overall effect of non-selective alpha-blockers.

-

Central Nervous System Effects: this compound is reported to have central actions, including sedative effects and a reduction in psychic tension and anxiety, suggesting its ability to cross the blood-brain barrier and modulate central sympathetic outflow.[4][5]

Signaling Pathways in Sympathetic Tone Modulation

The effects of this compound are mediated through the interruption of specific intracellular signaling cascades initiated by the activation of α1 and α2-adrenoceptors.

Alpha-1 Adrenoceptor Signaling Pathway

Alpha-1 adrenoceptors are coupled to Gq/11 proteins. Their activation by norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC in vascular smooth muscle cells lead to contraction and vasoconstriction. This compound blocks the initial binding of norepinephrine to the α1-receptor, thereby inhibiting this entire cascade.

Alpha-2 Adrenoceptor Signaling Pathway

Presynaptic α2-adrenoceptors are coupled to Gi/o proteins. Their activation by norepinephrine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the release of further norepinephrine from the presynaptic terminal, acting as a negative feedback mechanism. By blocking these presynaptic α2-receptors, this compound can disinhibit this negative feedback loop, potentially increasing norepinephrine release into the synaptic cleft.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for α1 and α2-adrenoceptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing specific human α1 (α1A, α1B, α1D) or α2 (α2A, α2B, α2C) adrenoceptor subtypes.

-

Radioligand: Use a subtype-selective radioligand, such as [³H]-prazosin for α1 subtypes and [³H]-yohimbine or [³H]-rauwolscine for α2 subtypes.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Schild Analysis)

Objective: To determine the functional antagonist potency (pA2) of this compound at α1-adrenoceptors.

Methodology:

-

Tissue Preparation: Isolate a tissue with a functional response mediated by α1-adrenoceptors, such as rat aorta or rabbit saphenous vein.

-

Organ Bath Setup: Mount the tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Cumulative Concentration-Response Curves: Generate cumulative concentration-response curves to an α1-agonist (e.g., phenylephrine or norepinephrine) in the absence and presence of increasing concentrations of this compound.

-

Data Analysis: Perform a Schild regression analysis by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the regression line provides the pA2 value.

Clinical Applications and Considerations

This compound has been clinically used for a variety of conditions, primarily stemming from its ability to counteract hyper-sympathetic states.

Summary of Clinical Uses

| Indication | Rationale for Use |

| Hypertension (including hypertensive crises) | Blocks α1-mediated vasoconstriction, leading to reduced blood pressure.[2][3] |

| Diencephalic Syndrome | Modulates central sympathetic outflow and reduces symptoms of autonomic dysfunction.[3][4] |

| Anxiety and Panic Disorders | Central α-adrenergic blockade may contribute to anxiolytic and sedative effects.[5] |

| Meniere's Disease and Motion Sickness | The exact mechanism is not fully elucidated but may involve modulation of autonomic nervous system input to the vestibular system.[4] |

| Allergic Dermatitis | Antipruritic effect is likely related to its sedative properties and potential modulation of central itch perception.[1] |

| Alcohol and Morphine Withdrawal | Attenuates the sympathetic hyperactivity associated with withdrawal syndromes.[4] |

Adverse Effects

As with other non-selective alpha-blockers, this compound can cause a range of adverse effects, including:

-

Orthostatic hypotension (especially "first-dose" phenomenon)

-

Dizziness and headache

-

Tachycardia (reflex response to vasodilation)

-

Bradycardia[3]

-

Sedation

Conclusion and Future Directions

This compound is a non-selective alpha-adrenoceptor antagonist with a documented history of clinical efficacy in conditions characterized by sympathetic nervous system overactivity. Its dual antagonism of α1 and α2 receptors provides a broad mechanism for modulating sympathetic tone. However, a significant gap exists in the publicly available, detailed pharmacological characterization of this compound, particularly concerning its binding affinities for the various adrenoceptor subtypes. Future research should focus on conducting comprehensive in vitro binding and functional assays to fully elucidate its receptor interaction profile. Such data would be invaluable for optimizing its therapeutic use and for the development of novel, more selective agents targeting the sympathetic nervous system.

References

- 1. Пирроксан инструкция по применению: показания, противопоказания, побочное действие – описание Pyrroxan таблетки 15 мг: 10 или 50 шт. (45590) - справочник препаратов и лекарств [vidal.ru]

- 2. Пирроксан - купить, цена, доставка и отзывы, Пирроксан инструкция по применению, дешевые аналоги, описание, заказать в Москве с доставкой на дом - ЕАПТЕКА [eapteka.ru]

- 3. Пророксан — описание вещества, фармакология, применение, противопоказания, формула [rlsnet.ru]

- 4. Пророксан — Википедия [ru.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Proroxan in Models of Alcohol Withdrawal

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alcohol withdrawal syndrome (AWS) is a significant clinical challenge characterized by a state of central nervous system hyperexcitability, which manifests as a range of debilitating physical and psychological symptoms. This condition arises from neuroadaptive changes in the brain in response to chronic and excessive alcohol consumption.[1][2] Key among these changes is a hyperactivity of the noradrenergic system, which is strongly implicated in the negative affective states and somatic symptoms associated with withdrawal.[3] Consequently, pharmacological agents that modulate noradrenergic signaling are of considerable interest for the development of novel therapeutics for alcohol use disorder (AUD).

Proroxan, an α1-adrenoceptor antagonist, represents a promising candidate for alleviating the symptoms of alcohol withdrawal. While direct studies on this compound in this context are emerging, extensive research on other α1-antagonists, such as prazosin, provides a strong rationale for its investigation.[4][5] These antagonists have been shown to effectively reduce excessive alcohol consumption and withdrawal-related behaviors in preclinical models.[4] This document provides detailed application notes and experimental protocols for researchers interested in evaluating the efficacy of this compound in rodent models of alcohol withdrawal.

Data Presentation

The following table summarizes the effects of the α1-adrenoceptor antagonist prazosin in a rat model of alcohol withdrawal, which can serve as a reference for designing studies with this compound.

| Compound | Dose (mg/kg, IP) | Animal Model | Withdrawal Induction | Key Findings | Reference |

| Prazosin | 0.5, 1.0, 2.0 | Male Wistar Rats | Intermittent ethanol vapor exposure (4 weeks) | Significantly suppressed operant responding for ethanol in dependent rats at 1.5 and 2.0 mg/kg.[4] | [4] |

| Prazosin | 2.0 | Male Wistar Rats | Post-abstinence | Combination with propranolol (5 mg/kg) was more effective in reducing alcohol drinking than either drug alone.[5] | [5] |

Experimental Protocols

Induction of Alcohol Dependence in Rodents

To study the effects of this compound on alcohol withdrawal, a state of alcohol dependence must first be induced in laboratory animals. The chronic intermittent ethanol (CIE) vapor exposure model is a widely used and effective method.[6][7]

Protocol: Chronic Intermittent Ethanol (CIE) Vapor Exposure

-

Animal Model: Male C57BL/6J mice or Wistar rats are commonly used.[8][9] Animals should be singly housed to allow for accurate monitoring of food and water intake.

-

Apparatus: Standard rodent cages are placed within inhalation chambers equipped with vaporizers and air flow regulators.

-

Procedure:

-

For a period of 4-6 weeks, animals are exposed to ethanol vapor for 16 hours per day (e.g., from 5:00 PM to 9:00 AM).[6]

-

The remaining 8 hours of the day are an "off" period where animals are exposed to normal air.

-

Blood alcohol levels (BALs) should be monitored weekly to ensure they are maintained within the target range of 150-250 mg/dl.[6]

-

Control animals are exposed to air only in identical chambers.

-

-

Withdrawal Assessment: Behavioral testing for withdrawal symptoms is typically conducted 24 hours after the final ethanol vapor exposure.[8]

Assessment of Alcohol Withdrawal Symptoms

A battery of behavioral tests should be employed to assess the various physical and affective symptoms of alcohol withdrawal.

a. Somatic Signs of Withdrawal

-

Objective: To quantify the physical manifestations of withdrawal.

-

Procedure:

-

Twenty-four hours into withdrawal, place the animal in a clean, standard cage.[8]

-

Observe the animal for a period of 20 minutes.[8]

-

Score the presence and frequency of the following behaviors: tremors (shaking), excessive grooming, scratching, chewing, tail rattling, vocalizations, and writhing.[8][10]

-

A total somatic score is calculated by summing the scores for each behavior.

-

b. Anxiety-Like Behavior: Elevated Plus Maze (EPM)

-

Objective: To assess anxiety levels based on the animal's natural aversion to open, elevated spaces.[10][11]

-

Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

-

Procedure:

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5-10 minutes.[8]

-

Record the time spent in the open arms and the number of entries into the open and closed arms.

-

An increase in time spent in the closed arms and a decrease in open arm entries are indicative of anxiety-like behavior.[11]

-

c. Anxiety/Compulsive-Like Behavior: Marble Burying Test (MBT)

-

Objective: To measure repetitive and compulsive-like digging behavior, which is increased during alcohol withdrawal.[8][10]

-

Apparatus: A standard cage filled with 5 cm of bedding and 20 marbles evenly spaced on the surface.

-

Procedure:

d. General Locomotor Activity: Open Field Arena (OFA)

-

Objective: To assess general activity levels and rule out any confounding effects of this compound on locomotion.[8][10]

-

Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape.

-

Procedure:

-

Place the animal in the center of the arena.

-

Record its activity for 30 minutes using an automated tracking system.[8]

-

Key parameters to measure include total distance traveled and time spent in the center versus the periphery of the arena.

-

Administration of this compound

-

Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic drug delivery in rodents.

-

Dosage: A dose-response study should be conducted to determine the optimal therapeutic dose of this compound. Based on studies with prazosin, a starting range of 0.5 to 2.0 mg/kg could be considered.[4]

-

Timing: this compound should be administered prior to the behavioral testing battery (e.g., 30 minutes before the first test).

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound in alcohol withdrawal.

Caption: Signaling pathway of noradrenergic hyperactivity in alcohol withdrawal.

References

- 1. NEUROCHEMICAL MECHANISMS OF ALCOHOL WITHDRAWAL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alcohol Withdrawal Syndrome: Benzodiazepines and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of α2-agonists in the treatment of acute alcohol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alpha1-noradrenergic receptor antagonism blocks dependence-induced increases in responding for ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combining the α1 -adrenergic receptor antagonist, prazosin, with the β-adrenergic receptor antagonist, propranolol, reduces alcohol drinking more effectively than either drug alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inducing Alcohol Dependence in Rats Using Chronic Intermittent Exposure to Alcohol Vapor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Models of Alcohol Use Disorder and their Application for Pathophysiological Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of affective and somatic signs of ethanol withdrawal in C57BL/6J mice using a short term ethanol treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Affective disturbances during withdrawal from chronic intermittent ethanol inhalation in C57BL/6J and DBA/2J male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Behavioral characterization of withdrawal following chronic voluntary ethanol consumption via intermittent two-bottle choice points to different susceptibility categories - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Animal Models of Alcohol Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

Proroxan: A Pharmacological Tool for Neuroscience Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proroxan, also known as Pyrroxane, is a non-selective α-adrenergic receptor antagonist. Developed in the 1970s, it has been primarily used in Russia for the treatment of hypertension and Meniere's disease, with contemporary applications extending to psychiatry and neurology. As a pharmacological tool, this compound offers researchers the ability to investigate the roles of α-adrenergic receptors in various physiological and pathological processes within the central nervous system. Its ability to block both α1 and α2 adrenergic receptor subtypes allows for the broad interrogation of noradrenergic and adrenergic signaling pathways.

These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key neuroscience research applications.

Pharmacological Profile

This compound acts as a competitive antagonist at both α1 and α2-adrenergic receptors. This non-selective blockade leads to a variety of physiological effects, including vasodilation and modulation of neurotransmitter release.

Mechanism of Action

Alpha-1 adrenergic receptors are primarily coupled to Gq proteins, which, upon activation, stimulate phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in a cellular response.

Alpha-2 adrenergic receptors, on the other hand, are coupled to Gi proteins. Activation of α2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects. Presynaptic α2 autoreceptors play a crucial role in regulating norepinephrine release through a negative feedback mechanism.

By blocking both α1 and α2 receptors, this compound can inhibit smooth muscle contraction mediated by α1 receptors and increase the release of norepinephrine from presynaptic terminals by blocking α2 autoreceptors.[1]

Data Presentation

Due to the limited availability of specific Ki values for this compound in readily accessible literature, a comprehensive quantitative table cannot be provided at this time. Researchers are encouraged to determine these values experimentally using competitive radioligand binding assays.

Experimental Protocols

Competitive Radioligand Binding Assay for Determining this compound Affinity

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptors in rat brain tissue.

Materials:

-

Rat brain tissue (e.g., cerebral cortex)

-

Radioligand for α1-adrenoceptor (e.g., [³H]Prazosin)

-

Radioligand for α2-adrenoceptor (e.g., [³H]Rauwolscine or [³H]RX821002)

-

This compound hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

Homogenizer

-

Centrifuge

Protocol:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and centrifuging again.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of membrane suspension

-

50 µL of radioligand at a concentration near its Kd

-

50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle.

-

-

For non-specific binding determination, add a high concentration of a known non-radioactive antagonist (e.g., phentolamine for both, or a subtype-selective antagonist).

-

Incubate the plate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

In Vivo Microdialysis for Measuring this compound's Effect on Neurotransmitter Release

This protocol describes how to use in vivo microdialysis to measure the effect of this compound on norepinephrine release in the prefrontal cortex of a freely moving rat.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

This compound hydrochloride

-

Microdialysis probes (e.g., CMA 12, 2 mm membrane)

-

Guide cannulas

-

Stereotaxic apparatus

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC with electrochemical detection (HPLC-ECD) system

Protocol:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeted to the medial prefrontal cortex.

-

Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 60-90 minutes to obtain a stable baseline of norepinephrine.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

-

Administer this compound (e.g., intraperitoneally) or vehicle.

-

Continue collecting dialysate samples for a designated period post-injection.

-

-

Sample Analysis:

-

Analyze the norepinephrine concentration in the dialysate samples using HPLC-ECD.

-

-

Data Analysis:

-

Express the norepinephrine concentrations as a percentage of the mean baseline values.

-

Compare the changes in norepinephrine release between the this compound-treated and vehicle-treated groups using appropriate statistical analysis.

-

Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a method to assess the antihypertensive effects of this compound in the spontaneously hypertensive rat (SHR) model.[3][4]

Materials:

-

Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

-

This compound hydrochloride

-

Tail-cuff blood pressure measurement system or telemetry system.

-

Animal restrainers

Protocol:

-

Animal Acclimation and Baseline Measurement:

-

Acclimate the rats to the blood pressure measurement procedure for several days to minimize stress-induced fluctuations.

-

Measure baseline systolic and diastolic blood pressure and heart rate for each rat over a period of 3-5 days.

-

-

Drug Administration:

-

Administer this compound or vehicle to the rats (e.g., via oral gavage or intraperitoneal injection). Dosing can be acute or chronic depending on the study design.

-

-

Blood Pressure Measurement:

-

Measure blood pressure and heart rate at various time points after drug administration. For acute studies, measurements might be taken at 30, 60, 90, 120, and 240 minutes post-dose. For chronic studies, measurements might be taken daily.

-

-

Data Analysis:

-

Calculate the change in blood pressure and heart rate from baseline for each rat.

-

Compare the effects of this compound between SHR and WKY rats and against the vehicle control group using appropriate statistical methods.

-

Assessment of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)

This protocol describes the use of the elevated plus maze to evaluate the potential anxiolytic-like effects of this compound in rats.[1][5][6]

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250g)

-

This compound hydrochloride

-

Elevated plus maze apparatus

-

Video tracking software

Protocol:

-

Apparatus and Environment:

-

The EPM should be situated in a quiet, dimly lit room.

-

The maze typically consists of two open arms and two closed arms of equal dimensions, elevated from the floor.

-

-

Animal Handling and Drug Administration:

-

Handle the rats for a few days prior to the experiment to reduce stress.

-

Administer this compound or vehicle (e.g., intraperitoneally) 30 minutes before the test.

-

-

Testing Procedure:

-

Place the rat in the center of the maze, facing one of the open arms.

-

Allow the rat to explore the maze for a 5-minute period.

-

Record the session using a video camera mounted above the maze.

-

-

Data Analysis:

-

Use video tracking software to score the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled

-

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

Compare the behavioral parameters between the this compound-treated and vehicle-treated groups. An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic-like effect.

-

Mandatory Visualizations

Caption: α1-Adrenergic Receptor Signaling Pathway Blockade by this compound.

Caption: α2-Adrenergic Receptor Signaling Pathway Blockade by this compound.

References

- 1. hackmd.io [hackmd.io]

- 2. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 3. benchchem.com [benchchem.com]

- 4. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.ufrn.br [repositorio.ufrn.br]

- 6. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Protocol for Proroxan Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Proroxan, also known as Pyrroxane, is a non-selective α-adrenoceptor antagonist, exhibiting blocking activity at both α1 and α2 adrenergic receptors.[1][2] Developed in Russia, it is utilized for its antihypertensive and other sympatholytic properties.[1][3] In experimental settings, this compound can be employed to investigate the physiological and behavioral roles of the α-adrenergic system in rats. Its dual antagonism of α1 and α2 receptors allows for the study of the combined effects of postsynaptic blockade and modulation of presynaptic norepinephrine release.

Mechanism of Action:

This compound exerts its effects by competitively inhibiting the binding of norepinephrine and epinephrine to α-adrenergic receptors.[2][4][5]

-

α1-Adrenoceptor Blockade: By blocking postsynaptic α1-receptors on vascular smooth muscle, this compound prevents vasoconstriction, leading to vasodilation and a decrease in blood pressure.[6][7]

-

α2-Adrenoceptor Blockade: Blockade of presynaptic α2-receptors on sympathetic nerve terminals removes the negative feedback mechanism for norepinephrine release.[6][7] This can lead to an increase in norepinephrine in the synaptic cleft, which may counteract the vasodilatory effects of α1-blockade to some extent.[7]

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound administration in rats in English-language scientific literature, the following protocols are based on general principles of pharmacology, information from Russian-language sources, and established methods for administering similar α-adrenergic antagonists to rats.

General Animal Handling and Preparation

-

Animal Model: Male or female Sprague-Dawley or Wistar rats, 8-12 weeks old, weighing 250-350g. Animals should be housed in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water.

-

Acclimatization: Animals should be allowed to acclimatize to the housing facility for at least one week prior to the experiment.

-

Ethical Considerations: All procedures should be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

Drug Formulation

-

This compound Hydrochloride: this compound is typically available as a hydrochloride salt, which is soluble in water or saline.

-

Vehicle: For most applications, sterile 0.9% saline is a suitable vehicle for dissolving this compound hydrochloride.

-

Preparation of Stock Solution (Example):

-

Weigh the desired amount of this compound hydrochloride powder using an analytical balance.

-

In a sterile container, dissolve the powder in a known volume of sterile 0.9% saline to achieve a stock concentration (e.g., 10 mg/mL).

-

Vortex or sonicate briefly to ensure complete dissolution.

-

The solution should be freshly prepared on the day of the experiment and protected from light.

-

Administration Routes and Dosages

The optimal dosage of this compound in rats will depend on the specific research question and the route of administration. As direct experimental data for rats is scarce, the following are proposed starting points based on human dosages and general pharmacological principles. Dose-response studies are highly recommended to determine the effective dose for a particular experimental model.

Table 1: Proposed Dosage and Administration Routes for this compound in Rats

| Route of Administration | Proposed Dose Range (mg/kg) | Injection Volume (mL/kg) | Notes |

| Intraperitoneal (IP) | 1 - 10 mg/kg | 1 - 2 mL/kg | A common route for systemic administration in rodents. Provides rapid absorption. |

| Subcutaneous (SC) | 1 - 10 mg/kg | 1 - 2 mL/kg | Slower absorption compared to IP, providing a more sustained effect. |

| Oral Gavage (PO) | 5 - 20 mg/kg | 5 - 10 mL/kg | Suitable for mimicking clinical oral administration. Higher doses may be needed due to potential first-pass metabolism. |

| Intravenous (IV) | 0.5 - 5 mg/kg | 1 mL/kg | For rapid and complete bioavailability. Requires technical expertise for administration via the tail vein. |

Step-by-Step Administration Protocol (Intraperitoneal Injection Example)

-

Animal Restraint: Gently restrain the rat, ensuring a firm but not overly restrictive grip. For IP injections, the rat should be positioned with its head tilted slightly downwards.

-

Preparation of Injection Site: The lower abdominal quadrant is the preferred site for IP injections. Swab the area with 70% ethanol.

-

Injection: Using a 23-25 gauge needle, penetrate the abdominal wall at a shallow angle (approximately 15-20 degrees) to avoid puncturing internal organs.

-

Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, discard the syringe and prepare a new injection.

-

Drug Administration: Inject the calculated volume of the this compound solution slowly and steadily.

-

Post-Injection Monitoring: Return the rat to its home cage and monitor for any immediate adverse reactions.

Data Presentation

Table 2: Pharmacokinetic Parameters of this compound (Derived from Animal Studies)

| Parameter | Value/Observation | Species | Notes |

| Absorption | Well absorbed from the GI tract | Not specified | Effective concentration reached in 30-40 minutes and lasts for 3-4 hours.[2][8] |

| Distribution | Rapidly penetrates various tissues and fluids, including the liquor.[2][8] | Not specified | Selectively retained in the hypothalamus.[2][8] |

| Plasma Protein Binding | Weak | Not specified | [2][8] |

| Metabolism | Metabolized, with products retained in organs for up to 10 days.[2][8] | Not specified | |

| Excretion | Primarily via the kidneys (approximately 70% in the first 24 hours).[2][8] | Not specified | |

| Plasma Concentration | After intraperitoneal administration, less than 5% of the dose remains in the plasma after 1 hour, and only traces after 2 hours.[2][8] | Not specified |

Table 3: Example Study Design for Investigating the Hypotensive Effects of this compound in Spontaneously Hypertensive Rats (SHR)

| Group | Treatment | Dose (mg/kg, IP) | Number of Animals | Primary Outcome Measures |

| 1 | Vehicle | - | 8 | Blood Pressure, Heart Rate |

| 2 | This compound | 1 | 8 | Blood Pressure, Heart Rate |

| 3 | This compound | 3 | 8 | Blood Pressure, Heart Rate |

| 4 | This compound | 10 | 8 | Blood Pressure, Heart Rate |

Visualizations

Signaling Pathway of Non-Selective Alpha-Adrenoceptor Blockade

Caption: Mechanism of action of this compound as a non-selective alpha-blocker.

Experimental Workflow for this compound Administration and Blood Pressure Measurement

Caption: Workflow for a study on the cardiovascular effects of this compound in rats.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Пирроксан инструкция по применению: показания, противопоказания, побочное действие – описание Pyrroxan таблетки 15 мг: 10 или 50 шт. (45590) - справочник препаратов и лекарств [vidal.ru]

- 3. Пророксан — Википедия [ru.wikipedia.org]

- 4. Инструкция по применению Пророксан таблетки 15мг: показания и противопоказания, состав и дозировка – АптекаМос [aptekamos.ru]

- 5. Описание ПРОРОКСАН показания, дозировки, противопоказания активного вещества this compound [vidal.ru]

- 6. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 8. Пирроксан рецепт, инструкция по применению, показания, аналоги, состав [allmed.pro]

Application Notes and Protocols for the Study of Alpha-Adrenergic Antagonists in Neurocirculatory Dystonia

Disclaimer: The term "Proroxan" did not yield specific results in scientific literature searches and may be a typographical error or a regional brand name. Based on phonetic similarity and the context of autonomic nervous system disorders, this document will focus on the application of alpha-adrenergic antagonists (alpha-blockers), a class of drugs to which a similarly named drug, "Pyroxan" (also known as Pyrroxan), reportedly belongs. The following information is intended for research and drug development professionals and is based on the general principles of using alpha-blockers for autonomic dysfunction, which is characteristic of neurocirculatory dystonia.

Neurocirculatory dystonia, also referred to as vegetative-vascular dystonia, is a functional disorder of the autonomic nervous system characterized by a wide range of cardiovascular, respiratory, and neurological symptoms.[1] The pathophysiology often involves an imbalance in sympathetic and parasympathetic activity, leading to symptoms like palpitations, chest pain, shortness of breath, and dizziness.[1] Alpha-adrenergic antagonists represent a potential therapeutic avenue by modulating the sympathetic nervous system.

Mechanism of Action and Signaling Pathway

Alpha-blockers exert their effects by antagonizing the action of norepinephrine and epinephrine at alpha-adrenergic receptors. There are two main types of alpha-receptors: α1 and α2.

-

α1-Adrenergic Receptors: Located on postsynaptic membranes of smooth muscle cells, particularly in blood vessels. Activation of these receptors leads to vasoconstriction. Antagonism of α1-receptors by drugs results in vasodilation, leading to a decrease in blood pressure.

-

α2-Adrenergic Receptors: Primarily located on presynaptic nerve terminals. Their activation inhibits the further release of norepinephrine, creating a negative feedback loop. Some alpha-blockers also have activity at these receptors.

In the context of neurocirculatory dystonia, the therapeutic rationale for using alpha-blockers is to counteract the excessive sympathetic tone that may contribute to the symptoms. By blocking α1-receptors, these drugs can reduce peripheral vascular resistance and alleviate symptoms associated with vasoconstriction and elevated sympathetic drive.

Caption: Signaling pathway of an alpha-adrenergic antagonist.

Quantitative Data on Alpha-Blocker Dosage for Dystonia

Specific dosage information for a drug named "this compound" in the context of neurocirculatory dystonia is not available in the reviewed literature. However, for the broader class of alpha-blockers and other medications used in dystonia, the following table summarizes typical dosage ranges. It is crucial to note that these are general guidelines and optimal dosage for research purposes should be determined through carefully designed dose-finding studies.

| Drug Class/Agent | Typical Daily Dosage Range | Administration Notes |

| Alpha-Blockers (General) | Varies by specific agent | Start with a low dose and titrate upwards to minimize the risk of orthostatic hypotension. |

| Clonidine (α2-agonist) | 0.1 - 0.6 mg | Can be used to reduce sympathetic outflow. |

| Benzodiazepines (e.g., Clonazepam) | 0.5 - 6 mg | Often used for their sedative and muscle-relaxant properties.[2] |

| Beta-Blockers (e.g., Propranolol) | 40 - 160 mg | Can help control tachycardia and palpitations. |

Experimental Protocols

The following are generalized protocols for preclinical and clinical studies investigating a novel alpha-blocker for neurocirculatory dystonia.

Preclinical Protocol: Evaluation in an Animal Model of Autonomic Dysfunction

-

Animal Model: Utilize a validated animal model of autonomic hyper-reactivity, such as rats subjected to chronic variable stress.

-

Drug Administration: Administer the investigational alpha-blocker or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Hemodynamic Monitoring: Continuously monitor blood pressure and heart rate using telemetry to assess the drug's effect on cardiovascular parameters at baseline and in response to stressors.

-

Behavioral Assessments: Conduct behavioral tests to evaluate anxiety-like behavior (e.g., elevated plus maze, open field test).

-

Neurochemical Analysis: Measure plasma and tissue levels of catecholamines (norepinephrine, epinephrine) to determine the drug's impact on sympathetic activity.

Clinical Trial Protocol: A Randomized, Double-Blind, Placebo-Controlled Study

-

Study Population: Recruit patients diagnosed with neurocirculatory dystonia based on established clinical criteria.

-

Inclusion/Exclusion Criteria: Define clear criteria, including age, symptom severity, and absence of other cardiovascular or psychiatric conditions that could confound the results.

-

Randomization and Blinding: Randomly assign participants to receive the investigational drug or a matching placebo in a double-blind manner.

-

Dosage and Titration: Begin with a low dose of the investigational drug and gradually titrate upwards over several weeks to the target dose, monitoring for adverse events.

-